Cas no 1804407-95-1 (5-Fluoro-2-methyl-3-nitrothiophenol)

5-Fluoro-2-methyl-3-nitrothiophenol 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-2-methyl-3-nitrothiophenol
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- インチ: 1S/C7H6FNO2S/c1-4-6(9(10)11)2-5(8)3-7(4)12/h2-3,12H,1H3
- InChIKey: QGYWWXGSUAKZQK-UHFFFAOYSA-N
- SMILES: SC1=CC(=CC(=C1C)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 185
- XLogP3: 2.4
- トポロジー分子極性表面積: 46.8
5-Fluoro-2-methyl-3-nitrothiophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010012873-500mg |
5-Fluoro-2-methyl-3-nitrothiophenol |
1804407-95-1 | 97% | 500mg |
863.90 USD | 2021-07-05 | |
Alichem | A010012873-250mg |
5-Fluoro-2-methyl-3-nitrothiophenol |
1804407-95-1 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
Alichem | A010012873-1g |
5-Fluoro-2-methyl-3-nitrothiophenol |
1804407-95-1 | 97% | 1g |
1,564.50 USD | 2021-07-05 |
5-Fluoro-2-methyl-3-nitrothiophenol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
5-Fluoro-2-methyl-3-nitrothiophenolに関する追加情報
5-Fluoro-2-methyl-3-nitrothiophenol: A Comprehensive Overview
5-Fluoro-2-methyl-3-nitrothiophenol (CAS No. 1804407-95-1) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has been the subject of extensive research in recent years. The molecule consists of a thiophene ring with substituents at positions 2, 3, and 5: a methyl group at position 2, a nitro group at position 3, and a fluoro group at position 5. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
The thiophene ring serves as the core structure of 5-fluoro-2-methyl-3-nitrothiophenol, providing a conjugated system that enhances the compound's electronic properties. The nitro group at position 3 introduces strong electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Meanwhile, the fluoro group at position 5 contributes to the compound's hydrophobicity and can also participate in various chemical reactions due to its electronegativity. The methyl group at position 2 adds steric bulk to the molecule, potentially affecting its solubility and reactivity.
Recent studies have focused on the synthesis and characterization of 5-fluoro-2-methyl-3-nitrothiophenol. Researchers have explored various synthetic routes to efficiently prepare this compound, often employing multi-step reactions involving nucleophilic substitution, oxidation, and coupling reactions. For instance, one approach involves the oxidation of an appropriate thioether precursor to introduce the thiophene ring, followed by selective substitution to install the functional groups at specific positions.
The chemical properties of 5-fluoro-2-methyl-3-nitrothiophenol make it a promising candidate for applications in materials science. Its electron-withdrawing groups can enhance the conductivity of materials in which it is incorporated, making it suitable for use in organic electronics. Additionally, the compound's ability to form stable coordination complexes with metal ions has been explored for potential applications in catalysis and sensing technologies.
In terms of biological activity, preliminary studies suggest that 5-fluoro-2-methyl-3-nitrothiophenol may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes. Further research is needed to fully understand its pharmacokinetics and toxicity profile, which are critical for its potential use in therapeutic applications.
The synthesis of 5-fluoro-2-methyl-3-nitrothiophenol has also been optimized using green chemistry principles. Researchers have developed environmentally friendly methods that minimize waste generation and reduce energy consumption during the production process. These advancements not only enhance the sustainability of the synthesis but also make the compound more accessible for large-scale applications.
From an industrial perspective, the demand for compounds like 5-fluoro-2-methyl-3-nitrothiophenol is driven by their versatility in various applications. Their use in advanced materials, pharmaceuticals, and electronic devices underscores their importance in modern chemistry. As research continues to uncover new properties and applications, this compound is expected to play an increasingly significant role in both academic and industrial settings.
In conclusion, 5-fluoro-2-methyl-3-nitrothiophenol (CAS No. 1804407-95-1) is a multifaceted compound with a wealth of potential applications across diverse fields. Its unique structure and functional groups make it a valuable subject for ongoing research efforts aimed at unlocking its full potential.
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